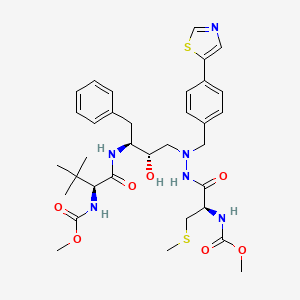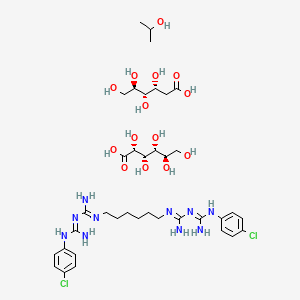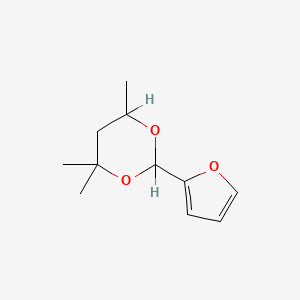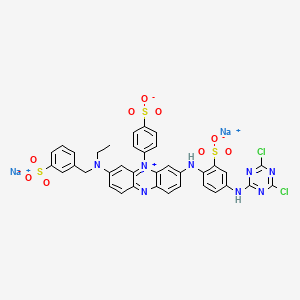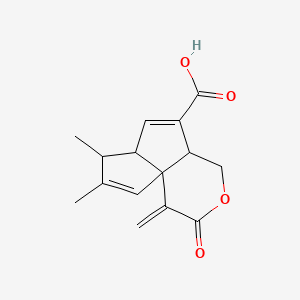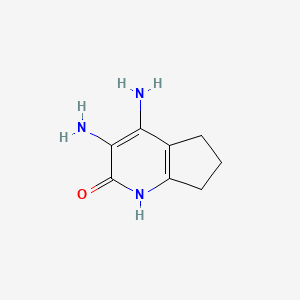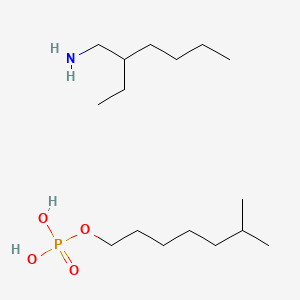
2-ethylhexan-1-amine;6-methylheptyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexan-1-amine;6-methylheptyl dihydrogen phosphate is a chemical compound with the molecular formula C24H54NO4P. It is known for its applications in various industrial and scientific fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylhexan-1-amine involves the reaction of 2-ethylhexanol with ammonia. This reaction typically occurs in a batch reactor, where 2-ethylhexanol is heated with ammonia under controlled conditions to produce 2-ethylhexan-1-amine .
Industrial Production Methods
In industrial settings, the production of 2-ethylhexan-1-amine is often carried out in large-scale batch reactors. The process involves the continuous feeding of 2-ethylhexanol and ammonia into the reactor, where the reaction takes place under elevated temperatures and pressures. The product is then purified through distillation .
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexan-1-amine;6-methylheptyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It undergoes substitution reactions where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride are commonly used.
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-Ethylhexan-1-amine;6-methylheptyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of surfactants, lubricants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-ethylhexan-1-amine;6-methylheptyl dihydrogen phosphate involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular pathways and processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexylamine: Similar in structure but lacks the phosphate group.
6-Methylheptylamine: Similar in structure but lacks the ethylhexyl group.
Uniqueness
2-Ethylhexan-1-amine;6-methylheptyl dihydrogen phosphate is unique due to the presence of both the ethylhexyl and methylheptyl groups, along with the phosphate moiety. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications .
Properties
CAS No. |
134501-84-1 |
|---|---|
Molecular Formula |
C16H38NO4P |
Molecular Weight |
339.45 g/mol |
IUPAC Name |
2-ethylhexan-1-amine;6-methylheptyl dihydrogen phosphate |
InChI |
InChI=1S/C8H19N.C8H19O4P/c1-3-5-6-8(4-2)7-9;1-8(2)6-4-3-5-7-12-13(9,10)11/h8H,3-7,9H2,1-2H3;8H,3-7H2,1-2H3,(H2,9,10,11) |
InChI Key |
YUYZJJUIOVICNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN.CC(C)CCCCCOP(=O)(O)O |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


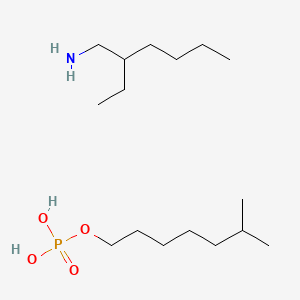

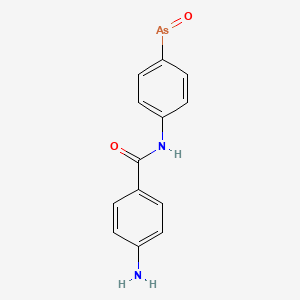
![Phenol, 2,6-bis[(2-hydroxy-3,5-dinonylphenyl)methyl]-4-nonyl-](/img/structure/B12795238.png)


